molecular formula C24H27N3O5S B2985751 Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate CAS No. 689771-50-4

Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate

Cat. No. B2985751
CAS RN: 689771-50-4
M. Wt: 469.56
InChI Key: MYGCKTJFCFBCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Potential

Research has indicated that derivatives of quinazoline, a core structure related to Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate, possess significant antimicrobial properties. Specifically, studies have synthesized new quinazolines displaying promising antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and various Candida species (Desai, Shihora, & Moradia, 2007).

Cancer Research

Derivatives similar to this compound have been explored for their cytotoxic effects against cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. One study reported the synthesis of a new quinazolinone-based derivative demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an anti-cancer agent (Riadi et al., 2021).

Herbicidal Activity

Quinazoline derivatives have also been investigated for their herbicidal activities, with some compounds showing promise as inhibitors of protoporphyrinogen oxidase (Protox), a key target in weed management. Certain synthesized triazolinone compounds, incorporating quinazoline pharmacophores, demonstrated effective herbicidal action against broadleaf weeds in rice fields, highlighting their potential utility in agricultural settings (Luo et al., 2008).

Molecular Docking and Synthesis Studies

Studies focusing on the synthesis, characterization, and biological evaluation of quinazolinone derivatives, including those related to this compound, have employed molecular docking to predict their efficacy as dual inhibitors for critical enzymes. These investigations support the compound's potential applications in medicinal chemistry and drug design, especially in targeting cancer pathways (Riadi et al., 2021).

Antibacterial and Antifungal Derivatives

Further research into quinazoline derivatives has led to the development of compounds with marked antibacterial and antifungal properties, contributing to the search for new antimicrobial agents to combat drug-resistant infections. This work underscores the chemical versatility and therapeutic potential of the quinazoline scaffold (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-3-32-22(28)16-33-24-25-21-9-6-18(26-10-12-31-13-11-26)14-20(21)23(29)27(24)15-17-4-7-19(30-2)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGCKTJFCFBCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.